molecular formula C18H22N4O3 B2432152 N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421477-33-9

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2432152
CAS No.: 1421477-33-9
M. Wt: 342.399
InChI Key: ULHUERHNOCTJEU-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Selective Kinase Inhibitors

Research has shown that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a core structure with the compound , are identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, indicating their potential as anticancer agents. One such compound has progressed into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Synthetic Pathways in Heterocyclic Chemistry

The compound and its derivatives are utilized in novel synthetic pathways for creating a wide range of heterocyclic compounds. For instance, N-(ethoxycarbonylmethyl)enaminones, prepared through specific synthetic routes, have been used to cyclize and create ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates under microwave heating. This process exemplifies the compound's role in facilitating the synthesis of bicyclic products with yields generally above 75%, showcasing its utility in medicinal chemistry and drug discovery (Klintworth et al., 2021).

Antioxidant and Antimicrobial Activities

Further research into new pyrrole hydrazones synthesized under micro conditions has highlighted the compound's framework for assessing in vitro safety, cytotoxicity, and hemocompatibility. These studies have not only provided insights into the compound's safety profile but have also explored its antioxidant activity, revealing potential protective effects in various cellular models. Such findings underline the compound's relevance in developing therapeutic agents with antioxidant properties (Tzankova et al., 2020).

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-25-14-6-4-13(5-7-14)16-3-2-11-22(16)12-10-19-18(24)15-8-9-17(23)21-20-15/h4-9,16H,2-3,10-12H2,1H3,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHUERHNOCTJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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